4H-1-Benzopyran-4-one, 8-((dimethylamino)methyl)-2-ethyl-7-hydroxy-, hydrochloride
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Overview
Description
4H-1-Benzopyran-4-one, 8-((dimethylamino)methyl)-2-ethyl-7-hydroxy-, hydrochloride is a synthetic organic compound belonging to the benzopyran family This compound is characterized by its unique structure, which includes a benzopyran core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 8-((dimethylamino)methyl)-2-ethyl-7-hydroxy-, hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzopyran Core: This is usually achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.
Functional Group Modification: Introduction of the dimethylamino group and other substituents is carried out through nucleophilic substitution reactions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzopyran-4-one, 8-((dimethylamino)methyl)-2-ethyl-7-hydroxy-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the benzopyran core can be reduced to form alcohols.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones, while reduction of the carbonyl group results in alcohols.
Scientific Research Applications
4H-1-Benzopyran-4-one, 8-((dimethylamino)methyl)-2-ethyl-7-hydroxy-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one, 8-((dimethylamino)methyl)-2-ethyl-7-hydroxy-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4H-1-Benzopyran-4-one: The parent compound with a simpler structure.
2-Methyl-4H-1-Benzopyran-4-one: A derivative with a methyl group at the 2-position.
5-Hydroxy-6,7-dimethoxy-2-(4-methoxyphenyl)-4H-1-Benzopyran-4-one: A more complex derivative with additional methoxy and hydroxy groups.
Uniqueness
4H-1-Benzopyran-4-one, 8-((dimethylamino)methyl)-2-ethyl-7-hydroxy-, hydrochloride is unique due to the presence of the dimethylamino group and the ethyl substituent, which confer distinct chemical and biological properties. These modifications enhance its solubility, reactivity, and potential biological activity compared to its simpler analogs.
Properties
CAS No. |
67195-67-9 |
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Molecular Formula |
C14H18ClNO3 |
Molecular Weight |
283.75 g/mol |
IUPAC Name |
(2-ethyl-7-hydroxy-4-oxochromen-8-yl)methyl-dimethylazanium;chloride |
InChI |
InChI=1S/C14H17NO3.ClH/c1-4-9-7-13(17)10-5-6-12(16)11(8-15(2)3)14(10)18-9;/h5-7,16H,4,8H2,1-3H3;1H |
InChI Key |
YAYWTJUOFYSWFX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)C2=C(O1)C(=C(C=C2)O)C[NH+](C)C.[Cl-] |
Origin of Product |
United States |
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